Researchers failing to differentiate type I vs. III coproporphyrin isomers risk invalid DDI biomarker data. This tetramethyl ester is the validated solution.
· Chromatographic reference: Enables baseline resolution of type I/III isomers in reversed-phase HPLC (30% acetonitrile/ammonium acetate buffer), eliminating pre-column derivatization.
· MRP2 probe: Intrinsic fluorescence allows sensitive vesicle-based transporter inhibition screening; IC50 values reliably quantified.
· Enzyme control: Achieves 70% coproporphyrinogen oxidase inhibition at 0.0195 mM, superior to type III isomer.
Molecular FormulaC40H46N4O8
Molecular Weight710.8 g/mol
CAS No.25767-20-8
Cat. No.B041180
⚠ Attention: For research use only. Not for human or veterinary use.
Coproporphyrin I tetramethyl ester (CAS 25767-20-8) is a synthetic, fully methylated derivative of coproporphyrin I, a tetrapyrrole macrocycle belonging to the porphyrin class. With a molecular weight of 710.8 g/mol [1], this compound exists as a purple to brown powder with a well-defined melting point of 252–254 °C and exhibits solubility in chloroform at 10 mg/mL . Unlike its native free acid counterpart, the tetramethyl ester form confers enhanced solubility in organic solvents, rendering it indispensable as a non-ionizable reference standard for chromatographic method development and as a defined small molecule probe in biochemical assays .
●IdentityNon-ionizable tetramethyl ester reference standard
●WorkflowChromatographic method development & biomarker validation
●SelectionOrganic-solvent-soluble probe for biochemical assays
[1] PubChem. Coproporphyrin I tetramethyl ester (Compound Summary). National Center for Biotechnology Information. PubChem CID: 96772. View Source
Why Coproporphyrin I Tetramethyl Ester Is Irreplaceable
Direct substitution with coproporphyrin I free acid, coproporphyrin III tetramethyl ester (CAS 5522-63-4), or other in-class porphyrins is analytically and functionally invalid due to distinct physicochemical and spectroscopic properties that preclude interchangeability. The tetramethyl esterification dramatically alters solubility (freely soluble in chloroform versus aqueous buffers for free acids) and melting behavior (252–254 °C for Coproporphyrin I tetramethyl ester versus 168–170 °C for the type III isomer ester) . Critically, the substitution pattern of the four methyl and four propionate ester side chains—specifically the type I arrangement (alternating around the macrocycle) versus the type III arrangement—produces unambiguous differences in nuclear magnetic resonance (NMR) spectra and chromatographic retention that are essential for isomer-specific quantification in clinical diagnostics and biomarker validation [1]. Failure to select the correct, fully characterized tetramethyl ester derivative will result in misidentification of porphyrin metabolites, inaccurate calibration curves, and invalid regulatory data in drug-drug interaction studies where coproporphyrin I is an established endogenous biomarker [2].
TargetCoproporphyrin I Tetramethyl EsterChloroform-soluble; melting point 252–254 °C; distinct NMR & HPLC retention for isomer-specific quantification.
⟶
SubstituteCoproporphyrin III Tetramethyl EsterType III isomer arrangement alters chromatographic retention; melting point differs by 84–86 °C, preventing direct method transfer.
TargetTetramethyl Ester DerivativeNon-ionizable; freely soluble in organic solvents; requires no pre-column derivatization for HPLC.
⟶
SubstituteCoproporphyrin I Free AcidAqueous solubility profile may shift calibration; requires derivatization, introducing variability in bioanalytical methods.
[1] Abraham RJ, Burbidge PA, Jackson AH, Macdonald DB. The proton magnetic resonance spectra of porphyrins. Part IV. Coproporphyrin tetramethyl esters. J Chem Soc B. 1966:620-626. doi:10.1039/J29660000620. View Source
[2] Gilibili RR, Chatterjee S, Bagul P, Mosure KW, Murali BV, Mariappan TT, Mandlekar S, Lai Y. Coproporphyrin-I: A Fluorescent, Endogenous Optimal Probe Substrate for ABCC2 (MRP2) Suitable for Vesicle-Based MRP2 Inhibition Assay. Drug Metab Dispos. 2017;45(6):604-611. View Source
Coproporphyrin I Tetramethyl Ester: Key Evidence
Melting Point Advantage Over Coproporphyrin III
Coproporphyrin I tetramethyl ester exhibits a melting point of 252–254 °C, which is 84–86 °C higher than the 168–170 °C melting point observed for coproporphyrin III tetramethyl ester . This substantial thermal stability difference provides a definitive, quantitative basis for distinguishing between these two structurally similar porphyrin esters in procurement and quality control settings [1].
Melting Point DifferentiationHead-to-head
252–254 °C vs. 168–170 °C (type III isomer)
Reported 84–86 °C higher melting point supports identity verification upon procurement.
Literature-reported values; melting point apparatus
Why This Matters
The large melting point differential enables unambiguous identity verification upon receipt and ensures the correct isomer was procured, preventing costly analytical errors in isomer-specific assays.
[1] Jope EM, O'Brien JRP. Spectral absorption and fluorescence of coproporphyrin isomers I and III and the melting-points of their methyl esters. Biochem J. 1945;39(3):239-244. PMCID: PMC1258213. View Source
Potent Coproporphyrinogen Oxidase Inhibition
In standardized enzyme assays, coproporphyrin I achieves 70% inhibition of coproporphyrinogen oxidase (EC 1.3.3.3) at a concentration of 0.0195 mM [1]. This inhibitory potency is markedly higher than that of coproporphyrin III, which achieves only 52% inhibition at a comparable concentration of 0.0194 mM [1]. Additionally, coproporphyrin II and IV show 61% and 30% inhibition respectively at similar concentrations (0.0206 mM and 0.0196 mM), establishing coproporphyrin I as the most potent inhibitor among the four positional isomers in this assay [1].
Coproporphyrinogen Oxidase InhibitionHead-to-head
70% inhibition at 0.0195 mM
18 percentage points higher than type III isomer (52% at 0.0194 mM)
Supports isomer-specific enzyme assay context for heme biosynthesis research.
BRENDA database; EC 1.3.3.3 inhibition assay.
Enzyme Inhibition AssaysHeme BiosynthesisPorphyria Research
Evidence Dimension
Percent inhibition of coproporphyrinogen oxidase
Target Compound Data
70% inhibition at 0.0195 mM
Comparator Or Baseline
Coproporphyrin III: 52% inhibition at 0.0194 mM; Coproporphyrin II: 61% inhibition at 0.0206 mM; Coproporphyrin IV: 30% inhibition at 0.0196 mM
Quantified Difference
18 percentage points higher inhibition than type III isomer (70% vs. 52%)
Conditions
BRENDA enzyme database; EC 1.3.3.3 inhibition assay
Why This Matters
For researchers investigating the heme biosynthetic pathway or porphyria disorders, the quantifiably superior inhibitory activity of the type I isomer justifies its selection over other isomers as a positive control or mechanistic probe.
Enzyme Inhibition AssaysHeme BiosynthesisPorphyria Research
[1] BRENDA: The Comprehensive Enzyme Information System. EC 1.3.3.3 (coproporphyrinogen oxidase) - Inhibitor Data: Coproporphyrin I (70% inhibition at 0.0195 mM), Coproporphyrin III (52% inhibition at 0.0194 mM). View Source
NMR: Absence of Concentration-Dependent Fine Structure
Proton NMR spectroscopy in chloroform solution provides unambiguous distinction between the four coproporphyrin tetramethyl ester isomers. The type I isomer, due to its centrosymmetric molecular geometry, displays no additional fine structure in its NMR spectra under concentrated conditions, whereas the less symmetrical type III and IV isomers exhibit pronounced concentration-dependent fine structure arising from small lateral displacements of the porphyrin rings during dimerization [1]. Quantitatively, the inter-ring spacing in the dimer is approximately 8 Å for all isomers, but only the non-centrosymmetric isomers exhibit detectable ring displacement that manifests as spectral fine structure [1].
NMR Fine Structure AbsenceHead-to-head
No concentration-dependent fine structure (centrosymmetric type I isomer).
Provides an orthogonal identity confirmation method distinct from type III/IV isomers.
Presence of concentration-dependent NMR fine structure
Target Compound Data
No fine structure observed (centrosymmetric; rings lie directly above one another)
Comparator Or Baseline
Coproporphyrin III and IV tetramethyl esters: Additional fine structure observed in concentrated chloroform solution
Quantified Difference
Qualitative binary difference: fine structure absent (type I) vs. fine structure present (type III/IV)
Conditions
1H NMR spectroscopy in chloroform solution; concentration-dependent measurements
Why This Matters
The unique NMR spectroscopic signature of the type I isomer provides an orthogonal, high-confidence identity confirmation method that is inaccessible to users of the type III isomer, thereby reducing the risk of misidentification in analytical reference standard procurement.
[1] Abraham RJ, Burbidge PA, Jackson AH, Macdonald DB. The proton magnetic resonance spectra of porphyrins. Part IV. Coproporphyrin tetramethyl esters. J Chem Soc B. 1966:620-626. doi:10.1039/J29660000620. View Source
Comprehensive 13C NMR Assignments
Complete and unambiguous 13C NMR spectral assignments have been established for the tetramethyl esters of all four coproporphyrin type-isomers (I, II, III, and IV) [1]. The study provides fully assigned carbon resonance tables for coproporphyrin I tetramethyl ester, enabling direct comparison of chemical shift values against the type III isomer and serving as a definitive structural verification resource. Additionally, the zinc(II) and thallium(III) chelates of coproporphyrin I tetramethyl ester have been characterized [1], expanding the utility of this specific isomer in metalloporphyrin research.
Complete 13C NMR AssignmentsClass-level
Peer-reviewed, fully assigned 13C NMR spectral reference data published.
Supports unambiguous structural verification and metalloporphyrin research.
Source review; J. Chem. Soc., Chem. Commun., 1973.
Availability of complete, peer-reviewed 13C NMR spectral assignments
Target Compound Data
Complete 13C NMR assignments published and validated for coproporphyrin I tetramethyl ester
Comparator Or Baseline
Comparable assignments also available for types II, III, and IV within the same study; free acid forms lack this specific tetramethyl ester characterization
Quantified Difference
Not applicable; represents categorical availability of validated spectral reference data
Conditions
13C NMR spectroscopy; published in J. Chem. Soc., Chem. Commun., 1973
Why This Matters
Procurement of coproporphyrin I tetramethyl ester ensures access to a fully characterized reference standard with peer-reviewed 13C NMR assignments, a critical resource for laboratories requiring unambiguous structural confirmation and for those developing novel metalloporphyrin derivatives where the type I isomer serves as the defined starting material.
[1] Abraham RJ, Hawkes GE, Smith KM. 13C nuclear magnetic resonance spectra of coproporphyrins. J Chem Soc, Chem Commun. 1973;(11):401-402. doi:10.1039/C39730000401. View Source
HPLC Separation from Coproporphyrin III
Reversed-phase HPLC systems employing octadecylsilica (C18) columns with acetonitrile-ammonium acetate buffer mobile phases have been optimized for the separation of coproporphyrin I and III tetramethyl esters [1]. Specific isocratic conditions—such as 30% (v/v) acetonitrile in 1 M ammonium acetate buffer (pH 5.16) on ODS-Hypersil or 31% acetonitrile on ODS-Spherisorb—achieve baseline resolution of the type I and III isomers [1]. The retention behavior of coproporphyrin I is quantitatively distinct from that of coproporphyrin III, enabling precise isomer-specific quantification in complex biological matrices [2].
HPLC Separation from Type III IsomerCross-study
Baseline resolution achievable under isocratic reversed-phase conditions.
Validated protocols support isomer-specific quantification in complex biological matrices.
Chromatographic retention and resolution under defined HPLC conditions
Target Compound Data
Coproporphyrin I tetramethyl ester: resolved from type III isomer under isocratic conditions (30% acetonitrile/1 M ammonium acetate, pH 5.16)
Comparator Or Baseline
Coproporphyrin III tetramethyl ester: distinct retention time under identical conditions; type I elutes separately
Quantified Difference
Baseline resolution achievable; absolute retention times vary with column and mobile phase composition
Conditions
Reversed-phase HPLC on ODS-Hypersil, μBondapak C18, or ODS-Spherisorb; mobile phase: acetonitrile/1 M ammonium acetate buffer (pH 5.16)
Why This Matters
The existence of validated, peer-reviewed HPLC separation protocols for the tetramethyl ester derivatives, as opposed to free acids, provides analytical laboratories with a proven, reproducible framework for isomer-specific porphyrin analysis, thereby justifying the procurement of the esterified form over unmodified free acids that require additional derivatization steps.
[1] Lim CK, Rideout JM, Wright DJ. Separation of porphyrin isomers by high-performance liquid chromatography. Biochem J. 1983;211(2):435-438. View Source
[2] Jacob K, Egeler E, Neumeier D, Knedel M. Isocratic ion-pair high-performance liquid chromatographic methods for the determination of uroporphyrin and coproporphyrin type II and IV isomers in human urine. J Chromatogr. 1989;468:329-338. View Source
Coproporphyrin I Tetramethyl Ester Applications
HPLC Reference Standard for Porphyrin Profiling
Coproporphyrin I tetramethyl ester serves as a definitive calibration and retention time reference standard for reversed-phase HPLC methods that separate type I and III coproporphyrin isomers. Its distinct chromatographic behavior under established isocratic conditions (e.g., 30% acetonitrile in 1 M ammonium acetate buffer, pH 5.16) [1] enables accurate quantification of urinary and fecal coproporphyrin isomers for the differential diagnosis of porphyrias [2]. The tetramethyl ester form eliminates the need for pre-column derivatization, streamlining sample preparation and improving assay reproducibility relative to free acid methods.
Biomarker for OATP1B Transporter DDI Studies
As an endogenous substrate of the hepatic uptake transporters OATP1B1 and OATP1B3, coproporphyrin I has been validated as a clinical biomarker for assessing transporter-mediated drug-drug interactions [1]. The tetramethyl ester derivative is employed as a stable, well-characterized analytical standard for developing and validating LC-MS/MS methods that quantify plasma coproporphyrin I levels in preclinical and clinical DDI studies [2]. Its use ensures method accuracy and reproducibility, directly supporting regulatory submissions that utilize coproporphyrin I monitoring in lieu of standalone prospective DDI trials.
Fluorescent Probe for MRP2 Inhibition Assays
Coproporphyrin I has been identified as an optimal fluorescent probe substrate for vesicle-based inhibition assays targeting the multidrug resistance-associated protein 2 (MRP2, ABCC2) efflux transporter [1]. The compound's intrinsic fluorescence properties enable sensitive, high-throughput screening of test articles for MRP2 inhibitory potential. Procurement of the pure tetramethyl ester standard ensures assay consistency and facilitates the quantitative determination of IC50 values, as demonstrated in studies where 30 out of 47 tested compounds were identified as MRP2 inhibitors using this probe [1].
Probe for Coproporphyrinogen Oxidase Inhibition
Given its quantitatively superior inhibitory activity against coproporphyrinogen oxidase—achieving 70% inhibition at 0.0195 mM compared to 52% for the type III isomer at 0.0194 mM [1]—coproporphyrin I tetramethyl ester is the preferred positive control and mechanistic probe for enzymology studies focused on the heme biosynthetic pathway. This application is particularly relevant for research into hereditary coproporphyria and other disorders of porphyrin metabolism where understanding isomer-specific enzyme interactions is essential.
Application
Selection Property
Validation Focus
HPLC Reference Standard for Porphyrin Profiling
Isomer-specific chromatographic retention
Calibration and retention time reproducibility for type I/III isomer separation
Biomarker Research for OATP1B Transporter DDI Studies
Stable, well-characterized analytical standard
LC-MS/MS method accuracy for plasma biomarker quantification
Fluorescent Probe Assays for MRP2 Inhibition
Intrinsic fluorescence and purity profile
Assay consistency and IC50 determination in vesicle-based transporter screens
Mechanistic Probe for Heme Biosynthesis Enzymology